molecular formula C7H10O4 B12564388 Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- CAS No. 201337-81-7

Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)-

Cat. No.: B12564388
CAS No.: 201337-81-7
M. Wt: 158.15 g/mol
InChI Key: MORWYGLVZPSWQJ-NTSWFWBYSA-N
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Description

Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- is a chemical compound with a unique structure that includes a cyclopropane ring and an acetyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- typically involves the reaction of cyclopropanecarboxylic acid with acetic anhydride in the presence of a catalyst. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The cyclopropane ring can also interact with biological molecules, potentially leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: A simpler compound with a similar cyclopropane ring structure.

    Cyclopropylmethanol: Contains a cyclopropane ring with a hydroxyl group instead of an acetyloxy group.

    Cyclopropylamine: Features a cyclopropane ring with an amino group.

Uniqueness

Cyclopropanecarboxylicacid, 2-[(acetyloxy)methyl]-, (1R,2R)- is unique due to the presence of both the cyclopropane ring and the acetyloxy group, which confer distinct chemical reactivity and potential biological activity compared to its simpler analogs .

Properties

CAS No.

201337-81-7

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(1R,2R)-2-(acetyloxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C7H10O4/c1-4(8)11-3-5-2-6(5)7(9)10/h5-6H,2-3H2,1H3,(H,9,10)/t5-,6+/m0/s1

InChI Key

MORWYGLVZPSWQJ-NTSWFWBYSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1C[C@H]1C(=O)O

Canonical SMILES

CC(=O)OCC1CC1C(=O)O

Origin of Product

United States

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